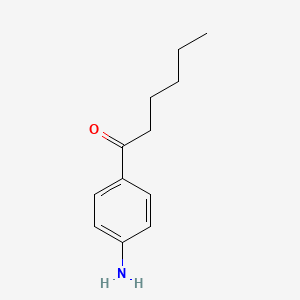

4'-Aminohexanophenone

CAS No.: 38237-76-2

Cat. No.: VC1722172

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38237-76-2 |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | 1-(4-aminophenyl)hexan-1-one |

| Standard InChI | InChI=1S/C12H17NO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5,13H2,1H3 |

| Standard InChI Key | YDQJFPLRVSPPGE-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)C1=CC=C(C=C1)N |

| Canonical SMILES | CCCCCC(=O)C1=CC=C(C=C1)N |

Introduction

Aminophenone compounds are a class of organic molecules that contain both an amino group and a ketone group attached to a phenyl ring. These compounds are of interest in various fields, including pharmaceuticals and materials science, due to their potential biological activities and chemical properties.

Overview of 4'-Aminoacetophenone

Since "4'-Aminohexanophenone" is not found in the literature, let's consider "4'-Aminoacetophenone" as a related example. This compound is known for its chemical formula C8H9NO and molecular weight of 135.1632 g/mol .

Biological Activities

4'-Aminoacetophenone is noted for inducing methemoglobinemia, a condition where hemoglobin is oxidized, reducing the ability of red blood cells to carry oxygen . It has been studied for its potential biological effects, including toxicity and interaction with biological systems.

Safety and Hazards

This compound is classified under various hazard categories, including being harmful if swallowed, in contact with skin, or inhaled. It also causes skin and eye irritation and may lead to respiratory tract irritation .

Synthesis and Characterization

Compounds like 4'-Aminoacetophenone are typically synthesized through reactions involving aromatic amines and acyl chlorides or anhydrides. Characterization involves techniques such as FT-IR, NMR, and elemental analysis to confirm the structure and purity of the compound.

Potential Applications

While specific applications for "4'-Aminohexanophenone" are not documented, related compounds are explored for their antimicrobial, antidiabetic, and potential anticancer properties. For instance, derivatives of 4-aminophenol have shown broad-spectrum antimicrobial activities and significant inhibition of enzymes related to diabetes .

Data Table: Comparison of Related Compounds

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | CAS Registry Number |

|---|---|---|---|

| 4'-Aminoacetophenone | C8H9NO | 135.1632 | 99-92-3 |

| N1,N1'-(1,4-Phenylene)bis(N1-(4-aminophenyl)benzene-1,4-diamine) | C30H28N6 | 472.58 | 3283-07-6 |

This table provides a comparison of the chemical properties of related compounds, highlighting their structural differences and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume